REACTION_CXSMILES
|
Br[CH2:2][C:3]([NH:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])=[O:4].[CH3:15][O:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1.CN(C=O)C.[OH-].[K+]>O>[CH3:15][O:16][C:17]1[CH:23]=[CH:22][C:20]([NH:21][CH2:2][C:3]([NH:5][C:6]2[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=2[C:8]([OH:10])=[O:9])=[O:4])=[CH:19][CH:18]=1 |f:3.4|
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Name
|
|
Quantity
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8 g
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Type
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reactant
|
Smiles
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BrCC(=O)NC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
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9.55 g
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Type
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reactant
|
Smiles
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COC1=CC=C(N)C=C1
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Name
|
|
Quantity
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80 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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WASH
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Details
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washed with CH2Cl2 (3×300 mL)
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Type
|
TEMPERATURE
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Details
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cooled below room temperature
|
Type
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FILTRATION
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Details
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filtered
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Type
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WASH
|
Details
|
The filter cake was rinsed with cold water (100 mL)
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Type
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CUSTOM
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Details
|
dried under high vacuum at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NCC(=O)NC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.62 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |